molecular formula C11H10Cl3NO B5802943 2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B5802943
M. Wt: 278.6 g/mol
InChI Key: KRSWLGXANUIZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a synthetic organic compound with a complex structure It is characterized by the presence of a trichloromethyl group attached to an ethanone moiety, which is further linked to a dihydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves the reaction of trichloroacetyl chloride with 3,4-dihydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is essential to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Methyl-substituted ethanone derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The dihydroquinoline ring may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its specific combination of a trichloromethyl group and a dihydroquinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSWLGXANUIZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 4
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 5
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 6
2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.